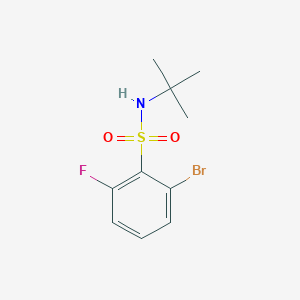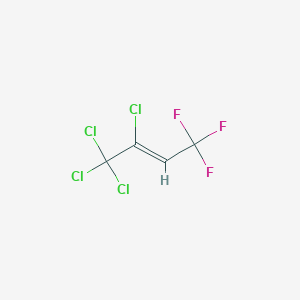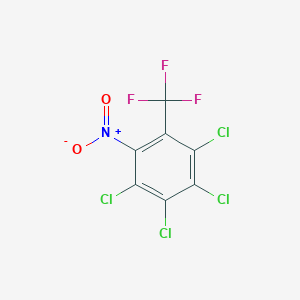
2-(2-Chloro-1,1,2-trifluoroethoxy)-5-fluoroanisole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloro-1,1,2-trifluoroethoxy)-5-fluoroanisole (2-CTFA) is a compound of pharmaceutical interest. It is a trifluoromethylated anisole derivative, which is used as a substrate for the synthesis of various drugs. In addition, 2-CTFA is also used as a starting material for the synthesis of other compounds, such as 2-chloro-1,1,2-trifluoroethanol (2-CTFE). This compound has been widely studied due to its potential applications in the pharmaceutical industry, which include its use as an intermediate in the synthesis of several drugs, its potential as a drug delivery system, and its ability to modulate the activity of enzymes.
Wissenschaftliche Forschungsanwendungen
2-(2-Chloro-1,1,2-trifluoroethoxy)-5-fluoroanisole has been used in a variety of scientific research applications. It has been used as an intermediate in the synthesis of several drugs, such as the anticonvulsant drug lamotrigine and the anticancer drug gemcitabine. In addition, 2-(2-Chloro-1,1,2-trifluoroethoxy)-5-fluoroanisole has been used as a substrate in the synthesis of other compounds, such as 2-chloro-1,1,2-trifluoroethanol (2-CTFE). Furthermore, 2-(2-Chloro-1,1,2-trifluoroethoxy)-5-fluoroanisole has also been used as a substrate in the synthesis of other compounds, such as 2-chloro-1,1,2-trifluoroethanol (2-CTFE).
Wirkmechanismus
2-(2-Chloro-1,1,2-trifluoroethoxy)-5-fluoroanisole acts as an enzyme modulator by binding to the active site of an enzyme and altering its activity. This binding can either activate or inhibit the enzyme, depending on the concentration of 2-(2-Chloro-1,1,2-trifluoroethoxy)-5-fluoroanisole present. In addition, 2-(2-Chloro-1,1,2-trifluoroethoxy)-5-fluoroanisole can also act as a substrate for enzymes, allowing it to catalyze the reaction of other compounds.
Biochemical and Physiological Effects
2-(2-Chloro-1,1,2-trifluoroethoxy)-5-fluoroanisole has been shown to have several biochemical and physiological effects. It has been shown to modulate the activity of enzymes involved in the metabolism of drugs, as well as other metabolic pathways. In addition, 2-(2-Chloro-1,1,2-trifluoroethoxy)-5-fluoroanisole has also been shown to have an anti-inflammatory effect, as well as an antioxidant effect. Furthermore, 2-(2-Chloro-1,1,2-trifluoroethoxy)-5-fluoroanisole has been found to have a vasodilatory effect, which may be beneficial for the treatment of hypertension.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-Chloro-1,1,2-trifluoroethoxy)-5-fluoroanisole has several advantages and limitations for lab experiments. One of the advantages of using 2-(2-Chloro-1,1,2-trifluoroethoxy)-5-fluoroanisole is its low cost, which makes it an attractive option for researchers. In addition, 2-(2-Chloro-1,1,2-trifluoroethoxy)-5-fluoroanisole is also relatively easy to synthesize, which makes it a suitable choice for laboratory experiments. However, 2-(2-Chloro-1,1,2-trifluoroethoxy)-5-fluoroanisole is not very stable and can decompose rapidly in the presence of light and heat. Therefore, it is important to store 2-(2-Chloro-1,1,2-trifluoroethoxy)-5-fluoroanisole in a cool, dark place.
Zukünftige Richtungen
There are several potential future directions for the use of 2-(2-Chloro-1,1,2-trifluoroethoxy)-5-fluoroanisole. One potential direction is to use 2-(2-Chloro-1,1,2-trifluoroethoxy)-5-fluoroanisole as a drug delivery system, which could allow for the targeted delivery of drugs to specific tissues. In addition, 2-(2-Chloro-1,1,2-trifluoroethoxy)-5-fluoroanisole could also be used in the synthesis of other compounds, such as 2-chloro-1,1,2-trifluoroethanol (2-CTFE). Furthermore, 2-(2-Chloro-1,1,2-trifluoroethoxy)-5-fluoroanisole could also be used as an enzyme modulator, which could be beneficial for the treatment of various diseases. Finally, 2-(2-Chloro-1,1,2-trifluoroethoxy)-5-fluoroanisole could also be used in the synthesis of other compounds, such as 2-chloro-1,1,2-trifluoroethanol (2-CTFE).
Synthesemethoden
2-(2-Chloro-1,1,2-trifluoroethoxy)-5-fluoroanisole can be synthesized by two different methods: the direct synthesis method and the indirect synthesis method. The direct synthesis method involves the reaction of 2-chloro-1,1,2-trifluoroethanol (2-CTFE) with anisole in the presence of a catalytic amount of a base. This reaction results in the formation of 2-(2-Chloro-1,1,2-trifluoroethoxy)-5-fluoroanisole as the main product. The indirect synthesis method involves the reaction of 2-chloro-1,1,2-trifluoroethanol (2-CTFE) with anisole in the presence of an acid catalyst. This reaction results in the formation of 2-(2-Chloro-1,1,2-trifluoroethoxy)-5-fluoroanisole as the main product, as well as other minor products.
Eigenschaften
IUPAC Name |
1-(2-chloro-1,1,2-trifluoroethoxy)-4-fluoro-2-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF4O2/c1-15-7-4-5(11)2-3-6(7)16-9(13,14)8(10)12/h2-4,8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSGLNQRMPNFEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)OC(C(F)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-1,1,2-trifluoroethoxy)-5-fluoroanisole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-Dichloro-2,3,6,6,7,7,8,8,9,9-decafluoro-1,4-dioxaspiro[4.4]nonane](/img/structure/B6312453.png)

![N-[4-Bromo-2-nitro-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide, 98%](/img/structure/B6312480.png)










